molecular formula C12H12N2O2 B6151952 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 854699-92-6

3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B6151952
CAS No.: 854699-92-6
M. Wt: 216.2
InChI Key:
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Description

3-Ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol or another suitable solvent, with the temperature maintained around 70-80°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Catalysts such as palladium or other transition metals may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid may exhibit unique reactivity and biological activity due to the presence of the ethyl group at the 3-position. This structural variation can influence its binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

CAS No.

854699-92-6

Molecular Formula

C12H12N2O2

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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